molecular formula C6H10BrClF3N B14296017 2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine CAS No. 113939-50-7

2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine

Cat. No.: B14296017
CAS No.: 113939-50-7
M. Wt: 268.50 g/mol
InChI Key: BGZUKAZIRDYEMR-UHFFFAOYSA-N
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Description

2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile chemical. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine typically involves the halogenation of a suitable precursor. One common method is the reaction of N,N-diethyl-1,1,2-trifluoroethan-1-amine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxides or reduced amines.

Scientific Research Applications

2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine has several scientific research applications:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleophiles. The halogen atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloroethane: A simpler halogenated ethane with similar reactivity but fewer functional groups.

    2-Bromo-1,1-dimethoxyethane: Another halogenated compound with different substituents, leading to distinct chemical properties.

    2-Bromo-1,1-diethoxyethane: Similar in structure but with ethoxy groups instead of diethylamine.

Uniqueness

2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine is unique due to the presence of multiple halogen atoms and the N,N-diethylamine group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific applications in research and industry.

Properties

CAS No.

113939-50-7

Molecular Formula

C6H10BrClF3N

Molecular Weight

268.50 g/mol

IUPAC Name

2-bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine

InChI

InChI=1S/C6H10BrClF3N/c1-3-12(4-2)6(10,11)5(7,8)9/h3-4H2,1-2H3

InChI Key

BGZUKAZIRDYEMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(F)(Cl)Br)(F)F

Origin of Product

United States

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